molecular formula C24H29FN2O5 B7760484 6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid

6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid

Numéro de catalogue: B7760484
Poids moléculaire: 444.5 g/mol
Clé InChI: DCOFTHLHAWEHIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hexanoic acid derivative featuring a substituted 3,4-dihydroisoquinoline core. Key structural elements include:

  • 6,7-Dimethoxy substituents on the isoquinoline moiety, which may facilitate hydrogen bonding or π-π interactions with biological targets.
  • A carboxamide linker connecting the isoquinoline to the hexanoic acid chain, providing conformational flexibility.

The fluorophenyl group may confer metabolic stability compared to non-halogenated analogs, while the methoxy groups could influence solubility and target selectivity.

Propriétés

IUPAC Name

6-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O5/c1-31-20-14-17-11-13-27(24(30)26-12-5-3-4-6-22(28)29)23(19(17)15-21(20)32-2)16-7-9-18(25)10-8-16/h7-10,14-15,23H,3-6,11-13H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOFTHLHAWEHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NCCCCCC(=O)O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Dimethoxy Group Addition: The dimethoxy groups are added through electrophilic aromatic substitution reactions.

    Coupling with Hexanoic Acid: The final step involves coupling the isoquinoline derivative with hexanoic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoquinoline core or other parts of the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Mécanisme D'action

The mechanism of action of 6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

A. Isoquinoline Derivatives ()
Compound ID Substituents Key Features
6d (CAS: N/A) Ethyl carboxylate at position 2 Lacks fluorophenyl; ester group may reduce metabolic stability.
6e Methylsulfonyl at position 2 Polar sulfonyl group enhances solubility but reduces membrane permeability.
6f Phenylcarboxamide at position 2 Similar carboxamide linker but lacks hexanoic acid chain.
6g Acetyl group at position 1 (phenyl substituent) Non-fluorinated phenyl group; acetyl linker may alter receptor affinity.
B. Hexanoic Acid Derivatives ()
Compound (CAS) Substituent at Hexanoic Acid Molecular Weight H-Bond Donors/Acceptors Potential Applications
22834-46-4 () 4-Chlorobenzoyl 269.72 g/mol 2/3 Intermediate in drug synthesis
6-(4-Methoxybenzoyl)hexanoic acid () 4-Methoxybenzoyl 279.30 g/mol 2/4 σ1 receptor imaging probes
Target Compound 1-(4-Fluorophenyl)-6,7-dimethoxyisoquinoline ~430–450 g/mol* 2/5* Potential σ2-targeted cancer therapy

*Estimated based on structural similarity.

Key Insight: The target compound’s higher molecular weight and additional methoxy/fluorine groups may enhance σ2 receptor binding compared to simpler benzoyl derivatives. σ2 receptors are overexpressed in proliferating cancer cells, suggesting diagnostic/therapeutic utility .

C. Opioid Receptor Ligands ()
Compound Receptor Target Pharmacological Effects Structural Differences from Target Compound
Morphine Mu (μ) Analgesia, respiratory depression Lacks isoquinoline; contains phenolic hydroxyl.
Ketocyclazocine Kappa (κ) Sedation, diuresis Benzomorphan scaffold vs. dihydroisoquinoline.
SKF-10,047 Sigma (σ) Mydriasis, tachycardia Benzazepine core; no hexanoic acid chain.

Key Insight: The target compound’s isoquinoline-hexanoic acid hybrid structure may confer dual σ/opioid activity, though fluorophenyl substitution could favor σ2 selectivity over opioid receptors.

Research Findings and Hypotheses

Receptor Binding: The 6,7-dimethoxy groups may mimic catecholaminergic structures (e.g., dopamine), suggesting possible cross-reactivity with dopaminergic systems, as seen with SKF-10,047 ().

Therapeutic Potential: σ2 receptors are biomarkers for tumor proliferation (). The compound’s structural similarity to σ2 ligands (e.g., 6-(4-Methoxybenzoyl)hexanoic acid) suggests utility in cancer imaging or targeted therapy. Unlike morphine (μ agonist), the absence of a phenolic hydroxyl group may reduce opioid-related side effects (e.g., respiratory depression).

Metabolic Stability :

  • The carboxamide linker and fluorine substituent may resist hepatic degradation better than ester-containing analogs (e.g., 6d in ), improving oral bioavailability.

Data Table: Comparative Analysis

Parameter Target Compound 6d (Ethyl carboxylate) 22834-46-4 (Chlorobenzoyl) SKF-10,047
Molecular Weight ~430–450 g/mol ~280 g/mol 269.72 g/mol 257.35 g/mol
H-Bond Donors/Acceptors 2/5 1/3 2/3 1/3
Key Substituents 4-Fluorophenyl, 6,7-dimethoxy Ethyl carboxylate 4-Chlorobenzoyl N-Allyl, benzazepine core
Receptor Affinity (Hyp.) σ2 > μ Low receptor binding σ1/σ2 σ1/σ2, dopaminergic
Potential Use Cancer therapy Synthetic intermediate Intermediate/imaging Psychotomimetic effects

Activité Biologique

6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent biological research. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It consists of a hexanoic acid chain linked to a 3,4-dihydroisoquinoline moiety substituted with a fluorophenyl group and methoxy groups. The structural complexity suggests multiple sites for interaction with biological targets.

Antifibrinolytic Activity

Research indicates that derivatives of hexanoic acid, particularly those resembling the structure of 6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid, exhibit significant antifibrinolytic properties. The mechanism involves the inhibition of plasminogen activation and subsequent fibrin degradation.

  • Inhibitory Potency : The compound's ability to inhibit plasmin-induced fibrin degradation is noteworthy. It has been shown to fit well into the binding sites of plasminogen and plasmin due to its structural attributes, potentially leading to stronger binding compared to traditional inhibitors like lysine .

Cytotoxicity Studies

Several derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Notably, compounds similar to the target compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at higher concentrations .

The biological activity of the compound can be attributed to its ability to interact with specific proteins involved in fibrinolysis and cell proliferation:

  • Binding Affinity : The presence of functional groups such as the carbonyl and amino groups enhances binding affinity to plasminogen.
  • Structural Compatibility : The hydrophobic regions of the compound allow it to fit into the hydrophobic channels of target proteins, thereby inhibiting their activity effectively.

Study 1: Inhibition of Plasmin Activity

A study conducted by Midura-Nowaczek et al. demonstrated that the hexanoic acid derivatives exhibited a range of IC50 values against plasmin activity, with values indicating potent inhibitory effects compared to traditional antifibrinolytics like EACA (ε-Aminocaproic Acid). The most effective derivatives showed IC50 values below 0.02 mM .

CompoundIC50 (mM)Activity Type
EACA0.2Antifibrinolytic
H-EACA-NLeu-OH<0.02Antifibrinolytic
HCl × H-EACA-Cys(S-Bzl)-OH0.04Antifibrinolytic

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies revealed that certain derivatives exhibited cytotoxic effects on MCF-7 cells at concentrations exceeding 100 µM. This suggests a potential for further development as chemotherapeutic agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.